molecular formula C15H15NO2 B8358397 (2-Amino-3-methoxyphenyl)(m-tolyl)methanone

(2-Amino-3-methoxyphenyl)(m-tolyl)methanone

Cat. No. B8358397
M. Wt: 241.28 g/mol
InChI Key: WDUOWYOWDJJXHN-UHFFFAOYSA-N
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Patent
US09273014B2

Procedure details

Intermediate A-19 was prepared from 3-methoxy-2-nitrobenzoic acid according to the general synthetic procedure described for Intermediate A-18. HPLC RT=2.21 min (H2O/CH3CN with TFA, Sunfire C18 3.5 μm, 2.1×30 mm, gradient=2 min, wavelength=220 nm). [M+H+]=246.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-])=O)=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=O.[C:15](O)([C:17](F)(F)F)=O>O.CC#N>[NH2:12][C:4]1[C:3]([O:2][CH3:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([C:11]1[CH:10]=[C:15]([CH3:17])[CH:5]=[CH:4][CH:3]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1OC)C(=O)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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